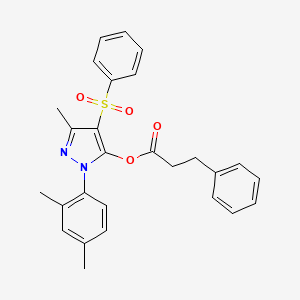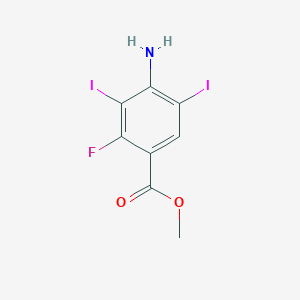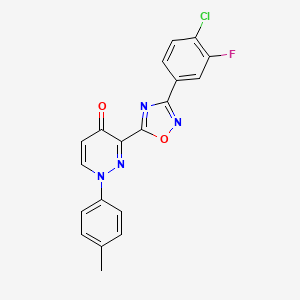
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-phenylpropanoate” is a complex organic molecule. It contains several functional groups including a phenylsulfonyl group, a pyrazole ring, and a propanoate ester group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenylsulfonyl group could potentially be introduced via a sulfonylation reaction . The pyrazole ring could be formed via a cyclization reaction . The exact synthetic route would depend on many factors, including the desired yield, the availability of starting materials, and the need to avoid unwanted side reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylsulfonyl group and the pyrazole ring would likely contribute to the compound’s overall shape and electronic structure . The propanoate ester group could also influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The phenylsulfonyl group might undergo reactions such as elimination or substitution . The pyrazole ring could potentially participate in reactions such as electrophilic aromatic substitution . The propanoate ester group could undergo reactions such as hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenylsulfonyl group could affect the compound’s polarity and solubility . The pyrazole ring could influence the compound’s stability and reactivity . The propanoate ester group could affect the compound’s volatility and odor .Mecanismo De Acción
The mechanism of action of this compound would depend on its structure and the context in which it is used. For example, if this compound were used as a drug, its mechanism of action might involve binding to a specific biological target . If it were used as a reagent in a chemical reaction, its mechanism of action might involve participating in a specific type of chemical transformation .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose a risk of inhalation . If it is reactive, it could pose a risk of causing chemical burns or fires . Proper handling and storage procedures should be followed to minimize these risks .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its properties and potential applications. For example, researchers might investigate its potential uses in medicine, materials science, or chemical synthesis . They might also study its reactivity in more detail to gain a deeper understanding of its behavior in chemical reactions .
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-19-14-16-24(20(2)18-19)29-27(33-25(30)17-15-22-10-6-4-7-11-22)26(21(3)28-29)34(31,32)23-12-8-5-9-13-23/h4-14,16,18H,15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUKSKPKRJBXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-(3-Ethyl-2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2836829.png)

![2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2836832.png)
![N-(3,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2836833.png)

![4-(Benzo[b]thiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2836838.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2836839.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2836842.png)
![2-Cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2836844.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B2836847.png)

